molecular formula C10H16O2 B13776169 cis-3-Vinylcyclohexyl acetate CAS No. 94386-63-7

cis-3-Vinylcyclohexyl acetate

Cat. No.: B13776169
CAS No.: 94386-63-7
M. Wt: 168.23 g/mol
InChI Key: MFFQZYIDSYOHOP-VHSXEESVSA-N
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Description

cis-3-Vinylcyclohexyl acetate: is an organic compound with the molecular formula C10H16O2. It is a vinyl acetate derivative and is known for its unique chemical properties and applications in various fields. This compound is often used in the synthesis of fragrances and flavors due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Vinylcyclohexyl acetate typically involves the reaction of vinyl acetate with cyclohexene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:

    Reactants: Vinyl acetate and cyclohexene.

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.

    Conditions: Elevated temperatures (around 100-150°C) and pressures.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: cis-3-Vinylcyclohexyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols and acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Formation of cyclohexanol and cyclohexanone.

    Reduction: Formation of cyclohexyl alcohol.

    Substitution: Formation of halogenated cyclohexyl acetates.

Scientific Research Applications

cis-3-Vinylcyclohexyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of cis-3-Vinylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, in biological systems, it may interact with olfactory receptors, leading to the perception of its characteristic odor.

Comparison with Similar Compounds

    cis-3-Hexenyl acetate: Known for its green, leafy odor and used in fragrances.

    trans-2-Hexenyl acetate: Has a similar structure but different odor profile.

    cis-3-Hexenyl salicylate: Used in perfumery for its floral and green notes.

Uniqueness: cis-3-Vinylcyclohexyl acetate is unique due to its vinyl group, which imparts distinct chemical reactivity and odor characteristics. This makes it valuable in applications where specific olfactory properties are desired.

Properties

CAS No.

94386-63-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

[(1R,3S)-3-ethenylcyclohexyl] acetate

InChI

InChI=1S/C10H16O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3,9-10H,1,4-7H2,2H3/t9-,10+/m0/s1

InChI Key

MFFQZYIDSYOHOP-VHSXEESVSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CCC[C@@H](C1)C=C

Canonical SMILES

CC(=O)OC1CCCC(C1)C=C

Origin of Product

United States

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